molecular formula C14H18N4O3 B2985243 methyl N-{3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]propyl}-N-methylcarbamate CAS No. 2094263-92-8

methyl N-{3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]propyl}-N-methylcarbamate

Cat. No.: B2985243
CAS No.: 2094263-92-8
M. Wt: 290.323
InChI Key: BZRKRZVENJIMFL-UHFFFAOYSA-N
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Description

Methyl N-{3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]propyl}-N-methylcarbamate is a complex organic compound that features a carbamate group, a pyridine ring, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]propyl}-N-methylcarbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled to form the final product. Here is a general outline of the synthetic process:

  • Preparation of Intermediate Compounds

      Step 1: Synthesis of 3-(cyanomethyl)pyridine by reacting pyridine-2-carboxaldehyde with cyanomethyl anion under basic conditions.

      Step 2: Formation of N-methylcarbamate by reacting methyl isocyanate with an appropriate amine.

  • Coupling Reaction

      Step 3: The intermediate 3-(cyanomethyl)pyridine is reacted with N-methylcarbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]propyl}-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyridine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

Methyl N-{3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]propyl}-N-methylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which methyl N-{3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]propyl}-N-methylcarbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can include:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor Modulation: Interacting with cell surface or intracellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-{3-[(cyanomethyl)(pyridin-3-yl)carbamoyl]propyl}-N-methylcarbamate: Similar structure but with the pyridine ring in a different position.

    Ethyl N-{3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]propyl}-N-methylcarbamate: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

Methyl N-{3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]propyl}-N-methylcarbamate is unique due to its specific arrangement of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

methyl N-[4-[cyanomethyl(pyridin-2-yl)amino]-4-oxobutyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-17(14(20)21-2)10-5-7-13(19)18(11-8-15)12-6-3-4-9-16-12/h3-4,6,9H,5,7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRKRZVENJIMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)N(CC#N)C1=CC=CC=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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